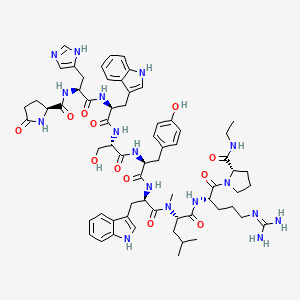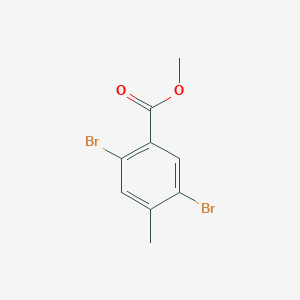
Methyl 2,5-dibromo-4-methylbenzoate
概述
描述
Methyl 2,5-dibromo-4-methylbenzoate is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 2,5-dibromo-4-methylbenzoic acid . This compound is primarily used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-4-methylbenzoate can be synthesized through a two-step reaction process involving direct bromination and diazo bromination . The starting material, methyl anthranilate, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the aromatic ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2,5-dibromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .
科学研究应用
Methyl 2,5-dibromo-4-methylbenzoate has several applications in scientific research, including:
作用机制
The mechanism of action of methyl 2,5-dibromo-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in various chemical and biological systems .
相似化合物的比较
Similar Compounds
Methyl 2,5-dibromo-4-chlorobenzoate: Similar in structure but with a chlorine atom instead of a methyl group.
Methyl 2,5-dibromo-4-nitrobenzoate: Contains a nitro group, which significantly alters its reactivity and applications.
Methyl 2,5-dibromo-4-hydroxybenzoate: The presence of a hydroxyl group affects its solubility and chemical behavior.
Uniqueness
Methyl 2,5-dibromo-4-methylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of two bromine atoms and a methyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
属性
IUPAC Name |
methyl 2,5-dibromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCLLVCMAMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649911 | |
| Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245549-92-2 | |
| Record name | Methyl 2,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
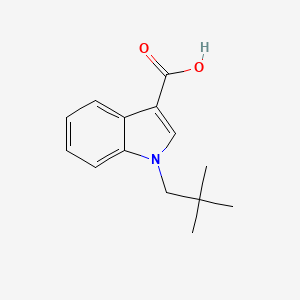

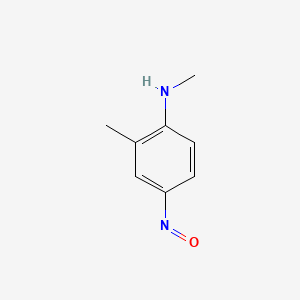
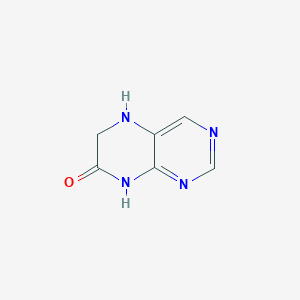
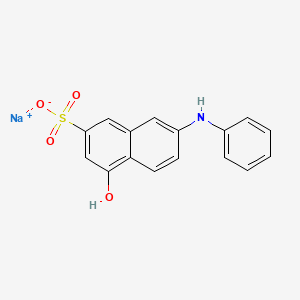
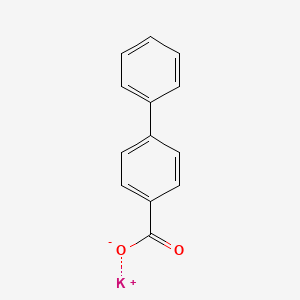
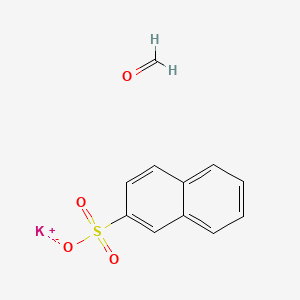

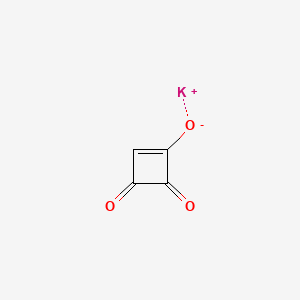
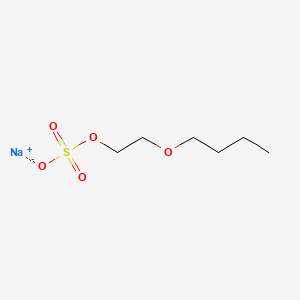
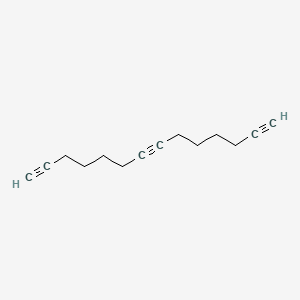
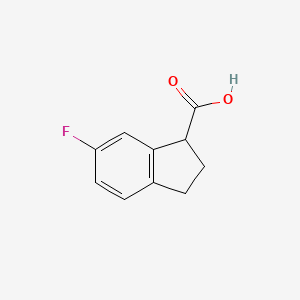
![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)
